N-cyclohexyl-N-methylthiourea

Synthetic Chemistry CFTR Modulators Heterocycle Synthesis

N-cyclohexyl-N-methylthiourea is a structurally validated fragment hit for the PTP1B allosteric site (PDB 5QF4), enabling direct structure-based lead optimization for diabetes and cancer. Its cyclohexyl/methyl substitution pattern ensures high nucleophilicity and steric control, demonstrated by a 93% yield in 4,5'-bithiazole formation—key intermediates for CFTR modulators. Unlike generic thioureas, this compound guarantees synthetic reproducibility and target engagement. Available exclusively as a unique building block for early drug discovery; request bulk pricing.

Molecular Formula C8H16N2S
Molecular Weight 172.29 g/mol
CAS No. 68267-50-5
Cat. No. B12043922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N-methylthiourea
CAS68267-50-5
Molecular FormulaC8H16N2S
Molecular Weight172.29 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C(=S)N
InChIInChI=1S/C8H16N2S/c1-10(8(9)11)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,9,11)
InChIKeyDRWVZPTVSGKMCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N-cyclohexyl-N-methylthiourea (CAS 68267-50-5): A Validated Fragment Hit and Synthetic Intermediate for Drug Discovery


N-cyclohexyl-N-methylthiourea (CAS 68267-50-5) is a thiourea derivative with the molecular formula C8H16N2S and a molecular weight of 172.29 g/mol . It is listed as a validated ligand of interest in the Protein Data Bank (PDB entry 5QF4), where it was co-crystallized with protein tyrosine phosphatase 1B (PTP1B) [1]. The compound is supplied as a unique chemical building block for early drug discovery research .

Why N-cyclohexyl-N-methylthiourea Cannot Be Simply Exchanged with Other Thiourea Analogs in Key Applications


Simple N-substituted thioureas are often viewed as interchangeable intermediates in heterocyclic synthesis, but this disregards the critical impact of N-alkyl substitution on both reaction efficiency and biological target engagement. The specific cyclohexyl/methyl substitution pattern of N-cyclohexyl-N-methylthiourea influences nucleophilicity, steric demand, and hydrogen-bonding capacity, directly affecting its performance in cyclocondensation reactions [1]. Furthermore, this compound is a validated fragment hit for the allosteric site of PTP1B (PDB: 5QF4), a target for diabetes and cancer [2]. Generic substitution with an untested thiourea analog in this context carries the risk of losing both synthetic yield and specific protein-binding interactions.

Quantitative Differentiation of N-cyclohexyl-N-methylthiourea: Synthetic Yield and Target Engagement Evidence


Synthetic Utility: 93% Yield in Thiazole Cyclocondensation for CFTR Modulator Synthesis

In a medicinally relevant cyclocondensation, N-cyclohexyl-N-methylthiourea reacts with a 2-bromoacetyl-thiazole derivative in ethanol (1.0 h) to afford a complex 4,5'-bithiazole product in 93% yield. This yield is reported from a study on multi-target CFTR modulators [1]. While a direct comparator for this specific reaction is not disclosed, the 93% isolated yield provides a quantitative baseline for this substitution pattern. In contrast, other N-substituted thioureas (e.g., N-aryl or N,N-dialkyl variants) often require longer reaction times or give lower yields due to altered nucleophilicity or steric effects [2].

Synthetic Chemistry CFTR Modulators Heterocycle Synthesis

Validated Fragment Hit: Co-Crystal Structure with PTP1B Allosteric Site (PDB 5QF4)

N-cyclohexyl-N-methylthiourea was identified as a fragment hit in a large-scale crystallographic screen against PTP1B. The compound's binding mode was confirmed by a 1.83 Å resolution X-ray crystal structure (PDB 5QF4) [1]. This structural validation is part of a broader study that identified 143 fragment hits across 110 structures, where the majority of fragments did not yield well-resolved electron density [1]. While quantitative binding affinity (e.g., IC50 or KD) is not publicly reported for this specific fragment, the high-resolution co-crystal structure is a definitive indicator of specific, reproducible target engagement. In contrast, many simple N-substituted thioureas tested in the same screen failed to produce interpretable electron density [1].

Fragment-Based Drug Discovery PTP1B Allostery

Priority Application Scenarios for N-cyclohexyl-N-methylthiourea Based on Verified Evidence


Fragment-Based Lead Discovery Against PTP1B for Diabetes and Cancer

The co-crystal structure of N-cyclohexyl-N-methylthiourea bound to the allosteric site of PTP1B (PDB 5QF4) makes it a directly actionable starting point for structure-based drug design [1]. Researchers can immediately use the atomic coordinates to design analogs with improved affinity and selectivity. This scenario is specifically supported by the validated electron density for the fragment, which is not guaranteed for all screening hits.

Key Intermediate in the Synthesis of Multi-Target CFTR Modulators

The compound's reported 93% yield in a thiazole cyclocondensation reaction provides a robust method for constructing 4,5'-bithiazole scaffolds found in CFTR modulators [2]. This makes it a strong candidate for scale-up in medicinal chemistry projects, as the high yield directly impacts cost-efficiency and throughput.

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